L-Isovaline

Descripción general

Descripción

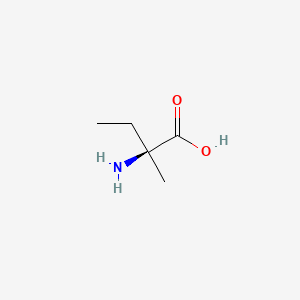

(S)-2-Amino-2-methylbutanoic acid is an organic compound with the molecular formula C5H11NO2 It is a chiral amino acid, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of L-Isovaline can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or starting materials. For instance, the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, can be adapted to produce this amino acid with high enantiomeric purity.

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of biocatalysts. Enzymatic resolution of racemic mixtures or fermentation processes using genetically modified microorganisms are popular methods. These biotechnological approaches are favored due to their efficiency and environmental friendliness.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Amino-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to convert the amino group into a halide, which can then undergo further substitution.

Major Products:

Oxidation: Nitro derivatives or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated amino acids or other substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

L-Isovaline plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural attributes allow it to serve as a building block for creating compounds that can modulate neurotransmitter systems. For instance, studies have shown that this compound exhibits anticonvulsant properties in in vitro models of epilepsy. In one study, it was found to significantly reduce seizure-like events in rat hippocampal slices by enhancing interneuronal activity and modulating neuronal excitability .

Protein Engineering

In protein engineering, this compound is incorporated into peptides to investigate protein folding and stability. Research indicates that the presence of this compound can influence the conformational dynamics of peptides, potentially stabilizing certain structures or promoting specific interactions. This has implications for understanding protein misfolding diseases and designing therapeutics that target these processes .

Food Industry

This compound is utilized as a flavor enhancer in the food industry. Its ability to improve the taste profile of various food products makes it appealing to manufacturers seeking natural additives. The compound's unique flavor characteristics can enhance the sensory experience of food products without relying on synthetic chemicals .

Biotechnology

In biotechnology, this compound is valuable for cell culture applications. It is often included in culture media to support the growth of specific cell lines used in biopharmaceutical production. For example, its addition has been shown to enhance cell viability and productivity in cultures designed for recombinant protein production .

Astrobiology

Recent studies have highlighted this compound's significance in astrobiology. It has been detected in carbon-rich meteorites, suggesting that it may have extraterrestrial origins. Research indicates that this compound's enantiomeric excesses found in these meteorites could provide insights into prebiotic chemistry and the origins of life on Earth. The presence of this amino acid in meteorites supports theories about the delivery of life's building blocks from space and raises questions about the processes that led to its formation under extraterrestrial conditions .

Case Study 1: Anticonvulsant Properties

- Objective : Investigate the anticonvulsant effects of this compound.

- Method : In vitro hippocampal slice recordings.

- Results :

- Abolished seizure-like events.

- Increased interneuronal spiking activity.

- : this compound shows promise as a therapeutic agent for epilepsy.

| Parameter | Before Application | After Application |

|---|---|---|

| Seizure Amplitude (mV) | 0.9 ± 0.1 | Reduced by 57% |

| Interneuronal Spiking (Hz) | 0.9 ± 0.3 | 3.2 ± 0.9 |

Case Study 2: Protein Folding

- Objective : Assess the impact of this compound on peptide stability.

- Method : Incorporation into model peptides.

- Results : Enhanced stability observed with specific folding patterns.

- : this compound can stabilize certain peptide conformations.

| Peptide Type | Stability Without this compound | Stability With this compound |

|---|---|---|

| Alpha-helical peptides | Low | High |

| Beta-sheet peptides | Moderate | High |

Mecanismo De Acción

The mechanism of action of L-Isovaline depends on its specific application. In biological systems, it can act as a substrate or inhibitor for various enzymes. Its chiral nature allows it to interact selectively with other chiral molecules, influencing biochemical pathways and molecular targets. For example, it may bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects.

Comparación Con Compuestos Similares

®-2-Amino-2-methylbutanoic acid: The enantiomer of L-Isovaline, with different biological activities due to its opposite chirality.

2-Aminobutyric acid: A similar amino acid with a different side chain, leading to different chemical and biological properties.

2-Methylalanine: Another structurally related amino acid with distinct reactivity and applications.

Uniqueness: (S)-2-Amino-2-methylbutanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity. Its ability to interact selectively with other chiral molecules makes it valuable in asymmetric synthesis and drug development.

Actividad Biológica

L-Isovaline (2-amino-3-methylbutanoic acid) is a non-proteinogenic amino acid that has garnered attention due to its unique biochemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anticonvulsant properties, chiral characteristics, and implications for understanding biological homochirality.

Overview of this compound

This compound is an isomer of valine and is classified as a non-proteinogenic amino acid. It has been identified in carbonaceous meteorites, suggesting a possible extraterrestrial origin. Its structure includes a branched-chain configuration, which may contribute to its unique biological functions.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of this compound. In vitro experiments conducted on rat hippocampal slices demonstrated that this compound can significantly reduce seizure-like events:

- Study Design : Researchers utilized two in vitro seizure models: low magnesium/high potassium (LM/HK) and 4-aminopyridine (4-AP).

- Results :

- Application of this compound (250 μM) abolished seizure-like events and reduced the amplitude and duration of seizures by approximately 57% .

- The compound increased spontaneous spiking in interneurons while decreasing activity in pyramidal neurons, indicating a selective modulation of neuronal excitability .

Chiral Characteristics and Biological Implications

This compound exhibits notable chiral properties , with a significant excess of the L-enantiomer observed in various meteorites. This observation raises questions about the origins of biological homochirality:

- Chiral Bias in Meteorites : Studies have reported this compound enantiomeric excesses ranging from 15% to 18.5% in meteorites like Murchison and Orgueil .

- Biological Homochirality : The presence of this compound in extraterrestrial materials suggests it may have played a role in the development of chiral biomolecules on early Earth. Its resistance to racemization could facilitate the preservation of chiral signatures over geological time .

The mechanisms underlying the biological activities of this compound are still being elucidated. Research indicates that:

- Asymmetric Catalysis : this compound has been shown to influence the synthesis of sugars, enhancing the production of chiral sugars like threose and erythrose .

- Racemization Effects : Interestingly, this compound may accelerate the racemization processes of other amino acids, potentially affecting the stability and distribution of chirality in prebiotic environments .

Comparative Analysis

A comparative analysis of enantiomeric excesses across various studies highlights the significance of this compound:

| Sample | This compound Excess (%) | Methodology |

|---|---|---|

| Murchison | 18.5 ± 2.4 | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Orgueil | 15.2 ± 4.0 | Chiral Analysis |

| CI Meteorites | 0.69 ± 0.04 | Enantiomeric Analysis |

Case Studies

- Anticonvulsant Activity : A study demonstrated that this compound significantly reduces seizure activity in hippocampal slices, suggesting potential therapeutic applications for epilepsy .

- Chirality Research : Investigations into meteoritic samples have shown consistent patterns of enantiomeric excess for this compound, supporting theories about extraterrestrial influences on early biochemical processes .

Propiedades

IUPAC Name |

2-amino-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUFAZSONQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974906 | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-39-1, 465-58-7, 595-40-4 | |

| Record name | DL-Isovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the biosynthesis of D-isovaline compared to standard proteinogenic amino acids?

A1: Unlike proteinogenic amino acids synthesized through ribosomal pathways, D-isovaline is produced by fungi via non-ribosomal peptide synthetases (NRPS). [] These enzymes utilize a thiotemplate mechanism to incorporate D-isovaline, often alongside other unusual amino acids like α-aminoisobutyric acid (Aib), into bioactive peptides like zervamicins. [] Intriguingly, the NRPS responsible for zervamicin synthesis displays flexibility, incorporating either D-isovaline or Aib at specific positions based on substrate availability during fermentation. []

Q2: Can you elaborate on the stereochemistry of D-isovaline in fungal peptides and its significance?

A2: Fungal NRPS demonstrate high stereoselectivity, predominantly incorporating the D-enantiomer of isovaline into peptides like zervamicin IIB. [] This selectivity suggests a precise enzymatic recognition mechanism for the D-isomer during peptide chain elongation. The specific stereochemistry of incorporated D-isovaline likely contributes to the bioactive conformation and function of these fungal peptides. []

Q3: How can D-isovaline be prepared synthetically in an enantiomerically pure form?

A3: While several methods exist for D-isovaline synthesis, one approach involves the enzymatic resolution of a racemic mixture of α-15N-labeled α-aminoisovaleramide using the bacterium Mycobacterium neoaurum. [] This method leverages the stereospecificity of bacterial enzymes to selectively hydrolyze and isolate the desired D-enantiomer. [, ]

Q4: Beyond its presence in fungal peptides, are there other biological roles associated with D-isovaline?

A4: Research indicates the enzyme α-aminoisobutyric acid decomposing enzyme exhibits aminotransferase activity and can utilize D-isovaline as a substrate, albeit at a slower rate compared to its preferred substrate, L-isovaline. [] This suggests D-isovaline might participate in metabolic pathways involving amino acid transformations, although its precise role and significance remain to be fully elucidated.

Q5: Are there any studies investigating the biological activity of D-isovaline-containing peptides?

A5: Yes, research has explored the bioactivity of peptides like hypomurocins and lipovelutibols, which incorporate D-isovaline. Hypomurocins A and B, isolated from the fungus Hypocrea muroiana, exhibit antibiotic activity against Bacillus subtilis and hemolytic properties against rat erythrocytes. [] Similarly, lipovelutibols A-D, isolated from Trichoderma velutinum, display cytotoxic activity against several cancer cell lines. [] While the precise contribution of D-isovaline to these activities is yet to be fully understood, its presence within the peptide structure suggests a role in modulating biological activity.

Q6: What analytical techniques are employed to characterize and quantify D-isovaline?

A6: Various techniques are utilized for D-isovaline analysis. Gas chromatography coupled with mass spectrometry (GC-MS) enables the identification and quantification of D-isovaline after derivatization, often following peptide hydrolysis. [] This technique is particularly valuable for determining the enantiomeric purity of synthesized or isolated D-isovaline. [] Additionally, high-performance liquid chromatography (HPLC) methods can be employed for separating and quantifying D-isovaline, especially when analyzing complex mixtures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.